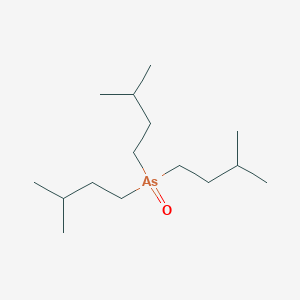
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 3-methylbutyl groups attached to an arsenic atom, which is also bonded to an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane typically involves the reaction of arsenic trioxide with 3-methylbutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
As2O3+6C5H12O→2As(C5H11)3O+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trihydride.
Wissenschaftliche Forschungsanwendungen
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-methylbutyl)phosphine oxide: Similar in structure but contains phosphorus instead of arsenic.
Tris(3-methylbutyl)borate: Contains boron instead of arsenic and has different chemical properties.
Uniqueness
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus and boron analogs. The compound’s ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
65603-21-6 |
|---|---|
Molekularformel |
C15H33AsO |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-[bis(3-methylbutyl)arsoryl]-3-methylbutane |
InChI |
InChI=1S/C15H33AsO/c1-13(2)7-10-16(17,11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
IQPXJRPNVQMGGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[As](=O)(CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)

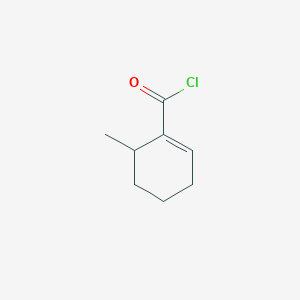
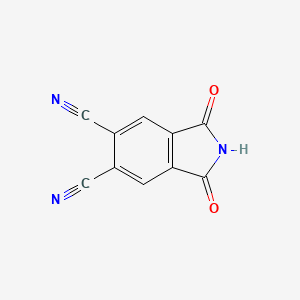

![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)


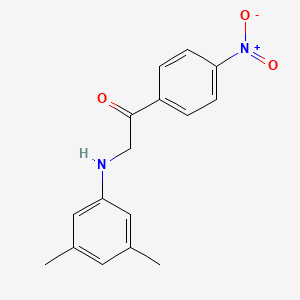
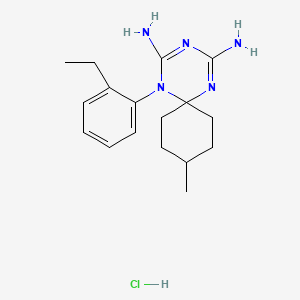
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)

